3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of a carbothioamide group adds to its unique chemical properties. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Mechanism of Action
Mode of Action
It’s known that benzoxazine derivatives can exhibit various biological activities, including anticancer and antifungal effects . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Benzoxazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Some benzoxazine derivatives have shown potential anticancer activity , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes leading to the inhibition of cancer cell proliferation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of a compound .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the stabilization of the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes . Additionally, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. One notable mechanism is the inhibition of enzyme activity through competitive binding at the active site. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. For instance, its interaction with topoisomerase I leads to the formation of a stable DNA-enzyme complex, resulting in DNA damage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported into the nucleus, where it exerts its effects on DNA and nuclear proteins. The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can localize to the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell. These targeting signals ensure that this compound reaches its intended site of action and exerts its biological effects effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples using a multiposition jar milling system. This approach is efficient and environmentally friendly, as it reduces the need for solvents and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoxazines, which can be further utilized in various applications .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
Compared to similar compounds, 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide stands out due to its carbothioamide group, which imparts unique chemical reactivity and biological activity. This functional group enhances its potential as an anticancer agent and its ability to form stable complexes with various molecular targets .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEFQBKVKXVHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679717 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92659-38-6 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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